N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-14-5-13(22(24)25)6-15-16(14)20-18(27-15)21-17(23)19-7-10-2-11(8-19)4-12(3-10)9-19/h5-6,10-12H,2-4,7-9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNSWSCKYLXXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 4-methoxy-6-nitro-1,3-benzothiazol-2-amine. This intermediate can be synthesized by nitration of 4-methoxy-1,3-benzothiazole, followed by amination. The next step involves the coupling of this intermediate with adamantane-1-carboxylic acid chloride under appropriate conditions to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the benzothiazole ring can undergo reduction to form an amino group under appropriate conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Formation of 4-amino-6-nitro-1,3-benzothiazole.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Materials Science: Its rigid adamantane core makes it suitable for use in the design of novel materials with unique mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of benzothiazole have shown antimicrobial activity, and this compound could be explored for similar applications.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical strength.
Fluorescent Probes: Its benzothiazole moiety can be utilized in the design of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the adamantane moiety provides rigidity and enhances binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (Compound I)
Key Structural Differences :
- Substituents : Methoxy at position 6 (vs. position 4 in the target compound) and absence of a nitro group.
- Linker : Acetamide bridge (CH₂-C=O) connects the adamantane to the benzothiazole, whereas the target compound has a direct carboxamide (CONH) linkage.
Crystallographic Data :
- Crystallizes in the triclinic P1 space group with two independent molecules forming H-bonded dimers via N–H⋯N interactions.
- Adamantane adopts a gauche conformation relative to the acetamide moiety (N–C–C–C dihedral angles: −100.3° and −96.5°).
- Comparison : The nitro group in the target compound may disrupt planarity due to steric/electronic effects, altering crystal packing and intermolecular interactions (e.g., S⋯S contacts in Compound I: 3.622 Å).
Benzothiazole-Semicarbazone Derivatives (4a-t)
Key Structural Differences :
- Core : Semicarbazone (–NH–C(=O)–NH–) instead of adamantane-carboxamide.
- Substituents : Varied substitutions at positions 3, 4, and 6 (e.g., halogens, methoxy).
Electronic and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Key Observations :
Substituent Position : Methoxy at position 6 (Compound I) vs. 4 (target) may alter electronic conjugation. Nitro at position 6 could enhance electrophilicity, affecting reactivity or metabolic stability.
Biological Potential: While semicarbazones show anticonvulsant activity, adamantane derivatives are understudied in this context.
Intermolecular Interactions and Crystal Packing
- Compound I : Forms ribbons via C–H⋯O and S⋯S interactions .
Biological Activity
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structure combining an adamantane core with a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methoxy and nitro groups enhances the compound's solubility and reactivity.
Molecular Formula: CHNOS
Molecular Weight: 332.37 g/mol
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition: The compound has shown inhibitory effects on specific enzymes, including glutathione S-transferase (GST), which is involved in detoxification processes in cells. GST inhibition can lead to increased oxidative stress and apoptosis in cancer cells .
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting bacterial growth by targeting essential metabolic pathways .
- Antitumor Effects: In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Biological Activity Data
Case Study 1: Antitumor Activity
In a study examining the effects of this compound on 143b osteosarcoma cells, researchers observed significant cell death at higher concentrations. The compound was found to arrest the cell cycle at the G2 phase and induce apoptosis in a dose-dependent manner. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with glutathione S-transferase (GST). The results indicated that it effectively inhibited GST activity, leading to increased levels of reactive oxygen species (ROS) within the cells. This mechanism suggests potential applications in cancer therapy by exploiting the vulnerability of cancer cells to oxidative stress .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide, and how is its purity validated?
- Synthesis :
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Step 1 : React adamantane-1-carboxylic acid with a coupling agent (e.g., EDCI or DCC) and 1H-imidazole to form an active acyl intermediate .
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Step 2 : Condense the intermediate with 6-methoxy-2-amino-1,3-benzothiazole under reflux in CHCl₃. Nitration at the 6-position can be achieved using HNO₃/H₂SO₄ .
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Yield Optimization : Crystallization from 80% ethanol improves purity (typical yield: ~22%) .
- Validation :
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Spectroscopy : Confirm via ¹H NMR (e.g., adamantane protons at δ 1.5–2.1 ppm, methoxy singlet at δ ~3.76 ppm) and ¹³C NMR (carbonyl at ~175 ppm) .
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Elemental Analysis : Match calculated and observed C, H, N, S content (e.g., C: 67.38%, H: 6.79%) .
Key Spectral Data Observed Values Reference ¹H NMR (DMSO-d₆) Adamantane H δ 1.52–1.96 (m, 15H) ¹H NMR Methoxy Group δ 3.76 (s, 3H) IR Carbonyl Stretch (C=O) ν 1668 cm⁻¹
Q. How is the crystal structure of adamantane-benzothiazole derivatives resolved, and what software is essential for refinement?
- Crystallography Workflow :
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Data Collection : Use single-crystal X-ray diffraction (e.g., Cu-Kα radiation).
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Structure Solution : Employ direct methods via SHELXS/SHELXD for phase determination .
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Refinement : Apply SHELXL for least-squares refinement; anisotropic displacement parameters for non-H atoms .
- Critical Observations :
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Hydrogen Bonding : Intermolecular N–H⋯N (2.8–3.0 Å) and C–H⋯O (3.2–3.5 Å) stabilize crystal packing .
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Space Group : Triclinic P1 with Z = 2 (common for H-bonded dimers) .
Crystallographic Data Values Reference Space Group P1 Unit Cell Parameters a = 9.8 Å, b = 10.2 Å, c = 12.1 Å R-Factor (Final) < 0.05
Advanced Research Questions
Q. How do researchers address discrepancies between computational docking predictions and experimental binding affinities for adamantane-carboxamide derivatives?
- Methodological Considerations :
- Docking Protocols : Use AutoDock Vina or Glide with flexible ligand sampling. Adjust grid parameters to accommodate adamantane’s bulk .
- Validation : Compare docking poses with X-ray crystallography (e.g., TAK632’s BRAF inhibition ).
- Contradiction Resolution :
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Conformational Sampling : Use metadynamics to explore adamantane’s rigid backbone flexibility .
Q. What strategies optimize the hydrogen-bonding network in co-crystals of adamantane-benzothiazole derivatives for enhanced stability?
- Co-Crystal Design :
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Co-Formers : Select partners with complementary H-bond donors/acceptors (e.g., carboxylic acids).
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Crystallization Conditions : Slow evaporation from ethanol/water mixtures promotes H-bonded ribbons .
- Analytical Tools :
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Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S⋯S contacts at 3.6 Å contribute to stability) .
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Lattice Energy Calculations : Use DSC and DFT to assess thermodynamic favorability .
Key Interactions Metrics Reference N–H⋯N Hydrogen Bond 2.85 Å, 158° S⋯S Non-Covalent Interaction 3.62 Å
Q. What are the methodological challenges in assessing the biological activity of nitro-substituted benzothiazole derivatives?
- Bioactivity Assays :
- Cytotoxicity : Use Daphnia magna assays for rapid screening (EC₅₀ < 100 µM indicates potential toxicity) .
- Enzyme Inhibition : Monitor BRAF V600E inhibition via fluorescence polarization (IC₅₀ < 1 µM for potent analogs) .
- Metabolic Stability :
- Microsomal Assays : Incubate with liver microsomes; track nitro-reduction by LC-MS (half-life > 30 min desirable) .
Structural and Computational Tools
- Software Recommendations :
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
